2,4-Dinitrobenzenesulfonyl chloride
Overview
Description
2,4-Dinitrobenzenesulfonyl chloride is an organic compound with the chemical formula C6H3ClN2O6S. It is a yellow crystalline powder known for its reactivity and utility in various chemical processes. This compound is primarily used as a reagent in organic synthesis, particularly for the protection of amines and the sulfonation of glycosylamines .
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrobenzenesulfonyl chloride is glycosylamines . It causes the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . Glycosylamines play a crucial role in various biological processes, including protein glycosylation and cellular signaling.
Mode of Action
This compound interacts with its targets through a process known as sulfonation . This compound attaches a sulfonate group to glycosylamines, resulting in the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides . This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group in the compound .
Result of Action
The sulfonation of glycosylamines by this compound results in the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides . This can potentially alter the function of glycosylamines, affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
2,4-Dinitrobenzenesulfonyl chloride is known to undergo addition reactions with transannularly substituted cycloalkenes and norbornenes . It can convert allylic alcohols to dienes by 1,4-elimination . The compound is also used to protect primary amines .
Cellular Effects
It is known that the compound has irritant and corrosive properties, causing harm to the skin, eyes, and respiratory system upon contact . It is important to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biothiols. The compound has been used to create a highly selective fluorescent probe for biothiols, based on a nucleophilic substitution reaction . Upon addition of biothiols, the 2,4-dinitrobenzenesulfonyl group of the probe is removed by thiol groups, resulting in the restoration of fluorescence .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
It is known that the compound can undergo addition reactions with certain compounds, suggesting that it may interact with enzymes or cofactors in these reactions .
Preparation Methods
The synthesis of 2,4-Dinitrobenzenesulfonyl chloride typically involves the reaction of nitro compounds with benzenesulfonyl chloride. One common method includes the reaction of nitrous acid derivatives (such as sodium nitrite or nitrosyl sulfuric acid) with benzenesulfonyl chloride at room temperature. The resulting nitro compound is then subjected to further purification to obtain the final product .
Chemical Reactions Analysis
2,4-Dinitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form sulfonamides.
Sulfonation: It causes the sulfonation of glycosylamines, resulting in the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides.
Addition Reactions: It can undergo addition reactions with transannularly substituted cycloalkenes and norbornenes.
Common reagents used in these reactions include primary amines, glycosylamines, and various nucleophiles. The major products formed from these reactions are sulfonamides and sulfonated glycosylamines .
Scientific Research Applications
2,4-Dinitrobenzenesulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Nitrobenzenesulfonyl chloride: Similar in structure but with only one nitro group, making it less reactive.
2,4-Dichlorobenzenesulfonyl chloride: Contains two chlorine atoms instead of nitro groups, leading to different reactivity and applications.
2-Nitrobenzenesulfonyl chloride: Contains a single nitro group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it particularly useful for specific synthetic applications .
Properties
IUPAC Name |
2,4-dinitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSNKZUKDBPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061854 | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-44-6 | |
Record name | 2,4-Dinitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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